molecular formula C12H23NO2 B594864 (1-Amino-4-tert-butylcyclohexyl)acetic acid CAS No. 1339351-05-1

(1-Amino-4-tert-butylcyclohexyl)acetic acid

Cat. No. B594864
M. Wt: 213.321
InChI Key: MQHOOJXJODKEFU-UHFFFAOYSA-N
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Description

“(1-Amino-4-tert-butylcyclohexyl)acetic acid” is a compound with the molecular formula C12H23NO2 . It is present as zwitterions and its molecular structure is stabilized by an intramolecular six-membered (C 6) N-H⋯O hydrogen bond .


Synthesis Analysis

The synthesis of “(1-Amino-4-tert-butylcyclohexyl)acetic acid” has been reported in the literature . The compound has been used in the synthesis of copper (II) complexes with ligands derived from β-amino acids . The structure of the copper (II) complex with 2- (1-aminocyclohexyl)-acetic acid was confirmed by single-crystal X-ray analysis .


Molecular Structure Analysis

The molecular structure of “(1-Amino-4-tert-butylcyclohexyl)acetic acid” is characterized by an intramolecular six-membered (C 6) N-H⋯O hydrogen bond . This structure is stabilized by the presence of zwitterions .

Scientific Research Applications

  • Crystal Structure Analysis : The molecular structure of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid is stabilized by intramolecular hydrogen bonds, forming sandwich-like layers in crystal formations, which are significant in studying molecular interactions and crystal engineering (Wani et al., 2013).

  • Synthesis of Phytohormone Metabolites : This compound has been used in the synthesis of labeled forms of compounds involved in the regulation of plant growth and development, which is significant in agricultural and botanical research (Ilić et al., 1997).

  • Antioxidant and Enzyme Inhibitory Studies : Research into Schiff base ligands derived from this amino acid shows potential applications in studying free radical scavenging properties and enzyme inhibition, important in pharmacological and biochemical studies (Ikram et al., 2015).

  • Bioactive Copper(II) Complexes : Copper(II) complexes with ligands derived from this amino acid have been investigated for their biological activities, including antitumor activities and interactions with DNA, suggesting applications in medicinal chemistry and cancer research (Bukonjic et al., 2018).

  • Metabolite Analysis in Medical Diagnosis : The tert-butyldimethylsilyl derivatives of this compound are used in the diagnosis and follow-up of patients with specific tumors and metabolic disorders, indicating its relevance in clinical diagnostics (Muskiet et al., 1981).

  • Iminosugar Amino Acid Synthesis and Glycosidase Inhibition : Its derivatives are studied for their glycosidase inhibition properties, contributing to the understanding of enzymatic processes and potential therapeutic applications (Martínez et al., 2019).

  • Quantitative Analysis in Peptide Chemistry : Used in the quantitative cleavage and analysis of N-blocked amino acids and peptides, this compound has applications in peptide synthesis and analysis (Ehrlich-Rogozinski, 1974).

Safety And Hazards

Safety data for “(1-Amino-4-tert-butylcyclohexyl)acetic acid” suggests that it should be handled with care. Contact with skin and eyes should be avoided, and inhalation or ingestion should be prevented . Contaminated clothing should be removed and washed before reuse . In case of accidental ingestion or contact with skin or eyes, medical advice should be sought immediately .

properties

IUPAC Name

2-(1-amino-4-tert-butylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-11(2,3)9-4-6-12(13,7-5-9)8-10(14)15/h9H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHOOJXJODKEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Amino-4-tert-butylcyclohexyl)acetic acid

Citations

For This Compound
3
Citations
N Ahmad Wani, VK Gupta, R Kant… - … Section E: Structure …, 2013 - scripts.iucr.org
The title compound, C12H23NO2·0.5H2O, crystallized with two 2-(1-amino-4-tert-butylcyclohexyl)acetic acid molecules, which are present as zwitterions, and one water molecule in the …
Number of citations: 7 scripts.iucr.org
H Amin, NA Wani, S Farooq, D Nayak… - ACS Medicinal …, 2015 - ACS Publications
The present work describes the anti-invasive effect of conjugate BC06, a novel conjugate of EPA, (2E,4E)-4-(benzo[d][1,3]dioxol-5-ylmethylene) hex-2-enoic acid with β,β-disubstituted-β…
Number of citations: 24 pubs.acs.org
NA Wani, VK Gupta, R Kant, S Aravindaa, R Raia
Number of citations: 0

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